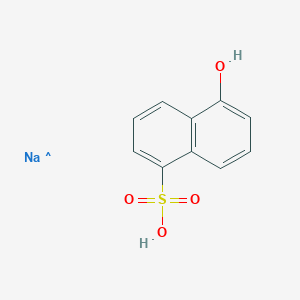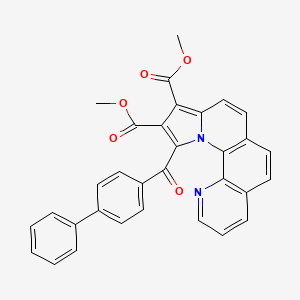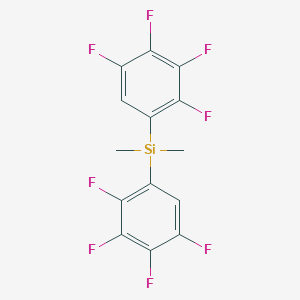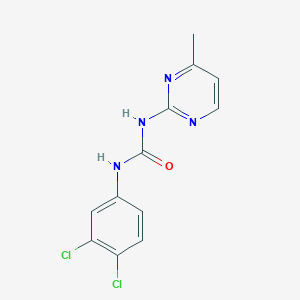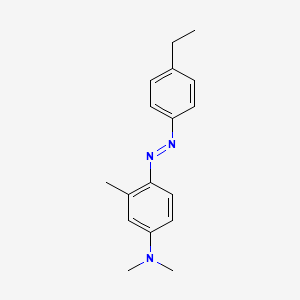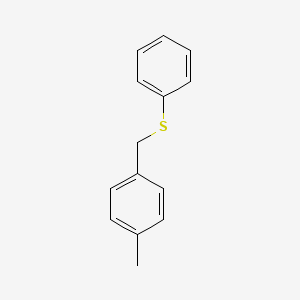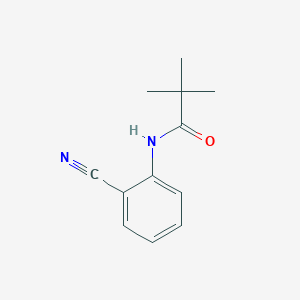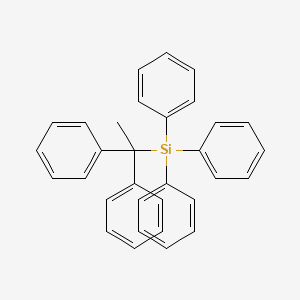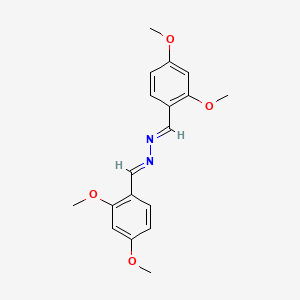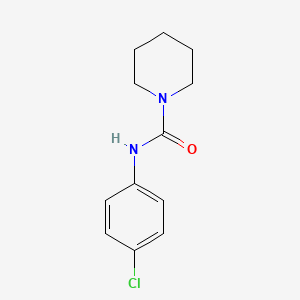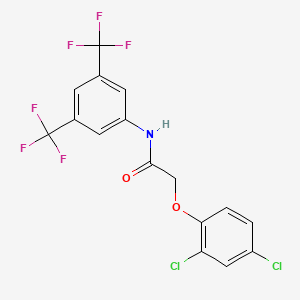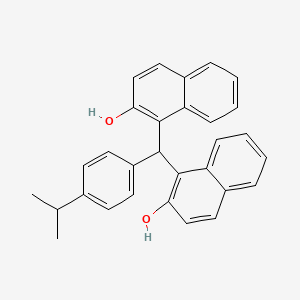
1,1'-(4-Isopropylbenzylidene)DI-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4-Isopropylbenzylidene)DI-2-naphthol is an organic compound with the molecular formula C30H26O2 and a molecular weight of 418.541 g/mol It is a derivative of naphthol, characterized by the presence of an isopropylbenzylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Isopropylbenzylidene)DI-2-naphthol typically involves the condensation of 2-naphthol with 4-isopropylbenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1,1’-(4-Isopropylbenzylidene)DI-2-naphthol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
1,1’-(4-Isopropylbenzylidene)DI-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
1,1’-(4-Isopropylbenzylidene)DI-2-naphthol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-(4-Isopropylbenzylidene)DI-2-naphthol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol
- 1,1’-(4-Methylbenzylidene)DI-2-naphthol
- 1,1’-(3-Nitrobenzylidene)DI-2-naphthol
- 1,1’-(4-Methoxybenzylidene)DI-2-naphthol
Uniqueness
1,1’-(4-Isopropylbenzylidene)DI-2-naphthol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties.
特性
CAS番号 |
66595-94-6 |
|---|---|
分子式 |
C30H26O2 |
分子量 |
418.5 g/mol |
IUPAC名 |
1-[(2-hydroxynaphthalen-1-yl)-(4-propan-2-ylphenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C30H26O2/c1-19(2)20-11-13-23(14-12-20)28(29-24-9-5-3-7-21(24)15-17-26(29)31)30-25-10-6-4-8-22(25)16-18-27(30)32/h3-19,28,31-32H,1-2H3 |
InChIキー |
WHEXVGQIHXDZJU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


